Aminooxy-PEG3-Propargyl

Overview

Description

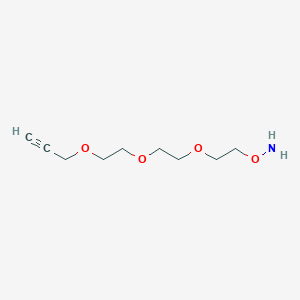

Aminooxy-PEG3-Propargyl is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains both an aminooxy group and a propargyl group. The aminooxy group reacts with aldehyde or ketone groups to form a stable oxime linkage, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to yield a stable triazole linkage .

Mechanism of Action

Target of Action

Aminooxy-PEG3-Propargyl is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

This compound contains an aminooxy group and an alkyne group . The aminooxy group reacts with aldehydes or ketones to form a stable oxime linkage . The alkyne group can participate in copper-catalyzed azide-alkyne Click Chemistry reactions . This allows it to form a stable triazole linkage with azide-bearing compounds or biomolecules .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, this compound can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it may have improved solubility and stability, potentially enhancing its bioavailability .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper is necessary for the copper-catalyzed azide-alkyne Click Chemistry reactions . Additionally, the stability of the compound may be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

Aminooxy-PEG3-Propargyl interacts with various biomolecules, particularly those containing Azide groups. The Alkyne group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with these Azide groups . This interaction forms a stable triazole linkage, which is crucial in the synthesis of PROTACs .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs are designed to selectively degrade target proteins within cells . Therefore, the presence of this compound, as a component of PROTACs, can influence cell function by altering the levels of specific target proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with Azide groups in the presence of copper, forming a stable triazole linkage . This reaction is a key step in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on its role in the synthesis of PROTACs . As a stable linker, this compound contributes to the long-term effectiveness of PROTACs .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Its role in the synthesis of PROTACs suggests that it may interact with enzymes involved in protein degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its role in the synthesis of PROTACs .

Subcellular Localization

The subcellular localization of this compound is not well-defined. As a component of PROTACs, it may be directed to specific compartments or organelles where target proteins for degradation are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminooxy-PEG3-Propargyl typically involves the following steps:

PEGylation: The initial step involves the attachment of polyethylene glycol to a suitable linker molecule.

Introduction of Functional Groups: The aminooxy and propargyl groups are introduced through specific chemical reactions. .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG3-Propargyl undergoes several types of chemical reactions:

Oxime Formation: The aminooxy group reacts with aldehydes or ketones to form stable oxime linkages.

Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form triazole linkages

Common Reagents and Conditions

Oxime Formation: Common reagents include aldehydes or ketones, and the reaction is typically carried out in aqueous or organic solvents under mild conditions.

Click Chemistry: Common reagents include azide-bearing compounds and copper catalysts. .

Major Products

Oxime Linkages: The reaction with aldehydes or ketones yields oxime linkages.

Triazole Linkages: The reaction with azide-bearing compounds yields triazole linkages

Scientific Research Applications

Aminooxy-PEG3-Propargyl has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of complex molecules, including proteolysis targeting chimeras (PROTACs) for targeted protein degradation

Biology: It is used in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules

Medicine: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents

Industry: It is used in the development of advanced materials and nanotechnology applications

Comparison with Similar Compounds

Aminooxy-PEG3-Propargyl can be compared with other similar compounds:

Aminooxy-PEG4-Propargyl: Similar in structure but with a longer PEG chain, which may affect its solubility and reactivity.

Propargyl-PEG3-Acid: Contains a carboxylic acid group instead of an aminooxy group, which affects its reactivity and applications.

Aminooxy-PEG3-Azide: Contains an azide group instead of a propargyl group, which affects its reactivity in Click Chemistry reactions.

This compound is unique due to its combination of aminooxy and propargyl groups, which allows it to participate in both oxime formation and Click Chemistry reactions, making it highly versatile for various applications .

Biological Activity

Aminooxy-PEG3-Propargyl is a polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug development. Its unique structure, featuring an aminooxy group and a propargyl group, allows for versatile applications in biological research and therapeutic development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : C9H17NO4

- Molecular Weight : 203.2 g/mol

- CAS Number : 1807537-27-4

- Purity : ≥95%

- Storage Conditions : -20°C

This compound exhibits its biological activity primarily through two functional groups:

- Aminooxy Group : This group reacts with aldehydes or ketones to form stable oxime linkages. This reaction is crucial for bioconjugation applications where stable linkages between biomolecules are required.

- Propargyl Group : The propargyl moiety can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the formation of stable triazole linkages with azide-bearing compounds or biomolecules, facilitating the creation of complex bioconjugates.

Applications in Research and Therapeutics

This compound is utilized in various fields, including:

- Bioconjugation : It serves as a linker in the synthesis of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). Its ability to form stable linkages enhances the efficacy and specificity of therapeutic agents.

- PROTAC Development : As a PROTAC (Proteolysis Targeting Chimera) linker, it connects ligands for target proteins and E3 ubiquitin ligases, enabling targeted protein degradation. This approach has potential in cancer therapy and other diseases where specific protein inhibition is beneficial .

Case Study 1: Targeted Protein Degradation

A study highlighted the use of this compound in developing PROTACs that specifically target oncogenic proteins for degradation. The study demonstrated that PROTACs utilizing this linker effectively reduced the levels of target proteins in cancer cell lines, leading to decreased cell proliferation and increased apoptosis rates. The results indicated that the incorporation of PEG linkers improved solubility and bioavailability, enhancing therapeutic outcomes .

| Study Focus | Findings |

|---|---|

| Target Protein | Oncogenic protein XYZ |

| Cell Line | Cancer cell line ABC |

| Result | Significant reduction in protein levels |

| Mechanism | Enhanced degradation via E3 ligase recruitment |

Case Study 2: Bioconjugation Efficiency

Another research effort evaluated the efficiency of this compound in bioconjugation processes. The study compared various PEG linkers and found that this compound provided superior stability and reactivity when conjugating with biomolecules such as antibodies and enzymes. The resulting conjugates exhibited enhanced pharmacokinetic properties, making them suitable candidates for therapeutic applications .

| Comparison Parameter | This compound | Other PEG Linkers |

|---|---|---|

| Stability | High | Moderate |

| Reactivity | High | Low |

| Pharmacokinetics | Improved | Variable |

Properties

IUPAC Name |

O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPGANXFFLCJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.